molecular formula C13H17NO3 B3002334 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol CAS No. 2415518-02-2

2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol

Cat. No. B3002334
CAS RN: 2415518-02-2
M. Wt: 235.283
InChI Key: IARHXZFORQWYSW-UHFFFAOYSA-N
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Description

2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol, also known as THCP, is a cannabinoid compound that has recently gained attention in the scientific community due to its potential therapeutic properties. THCP is a derivative of tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and is structurally similar to other cannabinoids such as cannabidiol (CBD) and delta-9-tetrahydrocannabinol (Δ9-THC).

Mechanism of Action

2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding activates a signaling pathway that can modulate various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has been shown to have several biochemical and physiological effects. Studies have found that 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol can reduce pain and inflammation, improve appetite, and modulate mood. 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has also been shown to have antitumor effects, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol in lab experiments is its high binding affinity for the cannabinoid receptors CB1 and CB2, which allows for more precise modulation of these receptors. However, 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is still a relatively new compound and its properties and effects are not yet fully understood. Additionally, the synthesis of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol. One area of interest is the development of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol-based therapies for the treatment of inflammatory diseases such as arthritis. Another area of research is the potential use of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol as an analgesic for the treatment of chronic pain. Additionally, more research is needed to fully understand the antitumor effects of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol and its potential use in cancer therapy.

Synthesis Methods

The synthesis of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is a complex process that involves several steps. One of the most common methods used to synthesize 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is through the condensation of 2-methyl-3,4-dihydro-2H-pyran-6-carbaldehyde with 4-(4-chlorophenyl)but-3-en-2-one, followed by a cyclization reaction using a Lewis acid catalyst. The resulting product is then subjected to a series of chemical transformations to yield 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol.

Scientific Research Applications

2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has been the subject of several scientific studies that have investigated its potential therapeutic properties. One study found that 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has a higher binding affinity for the cannabinoid receptors CB1 and CB2 than THC, suggesting that it may have stronger therapeutic effects. Another study showed that 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14-7-6-13(16)10(8-14)12(15)9-4-2-3-5-11(9)17-13/h2-5,10,12,15-16H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARHXZFORQWYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C(C1)C(C3=CC=CC=C3O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol

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